(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid
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Overview
Description
(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid typically involves the bromination of a phenylacetic acid derivative followed by hydroxylation. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted phenylacetic acid derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Phenylacetic acid derivatives.
Substitution: Substituted phenylacetic acid derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile handle for further functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxy group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the bromine atom and hydroxy group, resulting in different reactivity and applications.
3-Bromophenylacetic acid:
2-Hydroxyphenylacetic acid: Contains a hydroxy group but lacks the bromine atom, leading to different reactivity and uses.
Uniqueness: (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid is unique due to the combination of the bromine atom and hydroxy group on the phenylacetic acid backbone. This dual functionality provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
52950-20-6 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 |
InChI Key |
CBEMVOYIUQADIA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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